2,7-Octadien-1-OL 2,7-Octadien-1-OL
Brand Name: Vulcanchem
CAS No.: 23578-51-0
VCID: VC3730312
InChI: InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,6-7,9H,1,3-5,8H2
SMILES: C=CCCCC=CCO
Molecular Formula: C8H14O
Molecular Weight: 126.20 g/mol

2,7-Octadien-1-OL

CAS No.: 23578-51-0

Cat. No.: VC3730312

Molecular Formula: C8H14O

Molecular Weight: 126.20 g/mol

* For research use only. Not for human or veterinary use.

2,7-Octadien-1-OL - 23578-51-0

Specification

CAS No. 23578-51-0
Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
IUPAC Name octa-2,7-dien-1-ol
Standard InChI InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,6-7,9H,1,3-5,8H2
Standard InChI Key YHYGSIBXYYKYFB-UHFFFAOYSA-N
Isomeric SMILES C=CCCC/C=C/CO
SMILES C=CCCCC=CCO
Canonical SMILES C=CCCCC=CCO

Introduction

Chemical Structure and Properties

Molecular Characteristics

The molecular structure of 2,7-Octadien-1-OL comprises a linear carbon chain with double bonds at C2–C3 and C7–C8, terminated by a hydroxyl group at C1 (Fig. 1). The conjugation of the double bonds imparts partial rigidity, influencing its reactivity in electrophilic additions and cycloadditions.

Table 1: Fundamental Molecular Properties

PropertyValue/Description
Molecular formulaC₈H₁₄O
Molecular weight126.19 g/mol
IUPAC nameOcta-2,7-dien-1-ol
Functional groupsHydroxyl, two conjugated alkenes

The compound’s stereoelectronic properties facilitate interactions with transition metal catalysts, particularly palladium, during telomerization reactions .

Physicochemical Behavior

As a liquid at room temperature, 2,7-Octadien-1-OL exhibits moderate polarity due to the hydroxyl group, enabling solubility in both aqueous and organic phases under specific conditions. Its reactivity is dominated by:

  • Alkene Reactivity: Susceptibility to electrophilic attacks, hydrogenation, and cycloadditions.

  • Alcohol Functionality: Capacity for oxidation, esterification, and nucleophilic substitution.

The conjugated diene system allows for regioselective transformations, such as isomerization to 7-octenal, a key step in producing 1,9-nonanedialdehyde .

Synthesis and Production Methods

Telomerization of Butadiene

The predominant industrial synthesis involves the telomerization of butadiene with water, catalyzed by palladium complexes. This reaction proceeds via a coordination-insertion mechanism, where butadiene dimers couple with water to form the dienol.

Table 2: Catalytic Telomerization Parameters

ParameterDetail
Catalyst systemPd⁰/Pd²⁺ with phosphine ligands (e.g., TPPTS)
Co-catalystsTertiary amines (e.g., NEt₃), CO₂
Solvent systemBiphasic (aqueous sulfolane/organic phase)
Temperature range60–100°C
Pressure1–5 MPa (butadiene partial pressure)

The telomerization achieves 70–85% selectivity for 2,7-Octadien-1-OL, with byproducts including 3,8-octadien-1-ol and oligomeric species .

Catalyst Recycling and Process Optimization

Industrial Applications and Derivative Chemistry

Polymer Monomer Synthesis

2,7-Octadien-1-OL serves as a precursor to 1,9-nonanediamine via the following pathway:

  • Isomerization: Acid-catalyzed conversion to 7-octenal.

  • Hydroformylation: Reaction with syngas (CO/H₂) to yield 1,9-nonanedialdehyde.

  • Reductive Amination: Hydrogenation with ammonia to produce 1,9-nonanediamine.

Table 3: Key Derivatives and Applications

DerivativeApplication
7-OctenalFlavorants, fragrance intermediates
1,9-NonanedialdehydeCrosslinking agents, polymer modifiers
1,9-NonanediaminePolyamide production (e.g., nylon-9,9)

Challenges in Scalability

Industrial adoption faces hurdles such as:

  • Catalyst Costs: Palladium’s scarcity necessitates efficient recycling.

  • Byproduct Management: Oligomers and isomerized byproducts require separation.

  • Reaction Efficiency: Butadiene’s low aqueous solubility limits reaction rates, addressed by surfactant-like tertiary amines (e.g., trioctylamine) .

Patent Analysis and Technological Advancements

The CN118742532A patent (2023) discloses a two-phase telomerization process using water-soluble palladium catalysts and CO₂-mediated phase separation. Key innovations include:

  • CO₂ Utilization: Enhances catalyst stability and enables efficient product extraction.

  • Solvent Selection: Sulfolane improves catalyst retention and reduces leaching.

  • Continuous Operation: Catalyst recycling protocols achieve >90% Pd recovery over 10 cycles .

Comparative studies with earlier methods (e.g., homogeneous Pd/PPh₃ systems) show a 40% reduction in Pd loading while maintaining yields, underscoring the process’s economic and environmental advantages .

Future Directions

  • Alternative Catalysts: Exploring non-precious metals (e.g., Ni, Fe) to reduce costs.

  • Biocatalytic Routes: Engineering microbial strains for dienol synthesis via β-myrcene degradation.

  • Process Intensification: Microreactor systems to enhance mass transfer and reaction control.

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